An In-Depth Technical Guide to 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline (CAS 1019613-83-2)
An In-Depth Technical Guide to 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline (CAS 1019613-83-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline, a molecule of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related analogs and predictive methodologies to offer insights into its physicochemical properties, synthesis, spectroscopic characteristics, and potential applications. The pyrimidine and aniline moieties are core components in numerous biologically active compounds, suggesting that their combination through a flexible thioether linkage could yield novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers exploring the potential of this and related chemical scaffolds.
Introduction
The synthesis and investigation of heterocyclic compounds are cornerstones of modern drug discovery. Among these, pyrimidine derivatives are of paramount importance, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[1][2] The pyrimidine ring is a key constituent of nucleobases, highlighting its fundamental role in biological systems.[3] Similarly, the aniline scaffold is a prevalent feature in many pharmaceuticals. The strategic combination of these two pharmacophores, as seen in 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline, presents a compelling avenue for the development of novel molecules with unique biological profiles. The thioether linkage provides conformational flexibility, which can be advantageous for optimizing interactions with biological targets.
Physicochemical Properties
Direct experimental data for the physicochemical properties of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline are not extensively reported in the public domain. However, based on its chemical structure and data from analogous compounds, we can predict its key properties.[4][5]
| Property | Predicted Value/Information | Source/Method |
| CAS Number | 1019613-83-2 | - |
| Molecular Formula | C₁₁H₁₁N₃S | - |
| Molecular Weight | 217.29 g/mol | - |
| Melting Point | Estimated to be a solid at room temperature with a moderate melting point. | Prediction based on related aniline and pyrimidine derivatives. |
| Boiling Point | High, likely > 300 °C at atmospheric pressure, with probable decomposition. | Structural analysis and comparison with similar aromatic compounds. |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. | Based on the aromatic and heterocyclic nature of the molecule. |
| pKa | The aniline nitrogen is expected to be weakly basic, while the pyrimidine nitrogens are also basic. | Structural analogy. |
| LogP | Predicted to be in the range of 2-3, indicating moderate lipophilicity. | Computational prediction.[6] |
Synthesis and Reactivity
A plausible synthetic route to 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline involves the S-alkylation of 2-mercaptopyrimidine with a suitable 2-aminobenzyl halide. This is a common and effective method for forming thioether linkages with pyrimidines.[7][8]
Proposed Synthetic Protocol
This protocol is a generalized procedure based on established methods for the synthesis of S-substituted pyrimidines.[9]
Step 1: Preparation of 2-Mercaptopyrimidine 2-Mercaptopyrimidine can be synthesized via the cyclocondensation of thiourea with a 1,3-dicarbonyl compound or its equivalent.[7]
Step 2: S-alkylation with 2-Aminobenzyl Halide
-
In a round-bottom flask, dissolve 2-mercaptopyrimidine (1 eq.) in a suitable solvent such as ethanol or DMF.
-
Add a base, for instance, sodium hydroxide or potassium carbonate (1.1 eq.), to the solution and stir until a clear solution of the sodium or potassium salt of 2-mercaptopyrimidine is formed.
-
To this solution, add 2-aminobenzyl chloride or bromide (1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline.
Caption: A generalized workflow for the synthesis of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline.
Spectroscopic Characterization
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aniline NH₂ | 4.5 - 5.5 | Broad singlet | Chemical shift can vary with solvent and concentration. |
| Methylene CH₂ | 4.0 - 4.5 | Singlet | Positioned between the electron-withdrawing pyrimidine ring and the aniline ring. |
| Aniline Aromatic CH | 6.5 - 7.5 | Multiplets | Complex splitting pattern expected due to ortho, meta, and para protons. |
| Pyrimidine H-4, H-6 | ~8.6 | Doublet | Deshielded due to the two nitrogen atoms in the ring. |
| Pyrimidine H-5 | ~7.2 | Triplet | Coupled to H-4 and H-6. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyrimidine C-2 (C-S) | 165 - 175 | Thioether linkage causes a downfield shift.[19] |
| Pyrimidine C-4, C-6 | 157 - 160 | Highly deshielded by the adjacent nitrogen atoms. |
| Pyrimidine C-5 | 118 - 122 | Shielded relative to C-4 and C-6. |
| Methylene CH₂ | 35 - 45 | Aliphatic carbon attached to sulfur. |
| Aniline C-NH₂ | 145 - 150 | Carbon bearing the amino group. |
| Aniline Aromatic CH | 115 - 130 | Aromatic carbons of the aniline ring. |
Mass Spectrometry
The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) due to the aromatic nature of the compound.[20][21][22]
Predicted Fragmentation Pattern:
-
[M]⁺: m/z = 217
-
Loss of the pyrimidine ring: Fragmentation could lead to the formation of a 2-aminobenzyl cation.
-
Cleavage of the C-S bond: This would result in fragments corresponding to the pyrimidin-2-ylthio group and the 2-aminobenzyl cation.
-
Tropylium ion formation: The benzyl fragment could rearrange to the stable tropylium ion at m/z 91.
Caption: A simplified representation of the predicted mass fragmentation pathways.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Aniline) | 3300 - 3500 | Medium, often two bands for primary amine |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |
| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 | Medium to weak |
| C=N and C=C Stretch (Pyrimidine, Aniline) | 1500 - 1650 | Strong to medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-S Stretch | 600 - 800 | Weak to medium |
Potential Applications in Drug Discovery
While the specific biological activity of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline has not been extensively documented, the pyrimidine thioether and 2-substituted aniline motifs are present in numerous compounds with significant pharmacological properties.[1][23][24][25][26]
-
Kinase Inhibition: Many 2-anilino-pyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The structural features of the title compound make it a candidate for investigation as a kinase inhibitor.[25]
-
Antimicrobial Activity: Pyrimidine derivatives are well-known for their broad-spectrum antimicrobial activity. The incorporation of a thioether linkage and an aniline moiety could lead to compounds with enhanced antibacterial or antifungal properties.[27]
-
Anti-inflammatory and Analgesic Effects: Certain pyrimidine derivatives have demonstrated anti-inflammatory and analgesic properties.[1]
-
Antiviral and Anticancer Properties: The pyrimidine core is fundamental to many antiviral and anticancer drugs, suggesting that novel derivatives like the one discussed here could exhibit similar activities.[3]
Caption: Inferred potential biological activities based on structural motifs.
Safety and Handling
Given the presence of the aniline moiety, 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline should be handled with caution. Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[28][29][30][31][32]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline is a molecule with significant potential for further investigation in the field of medicinal chemistry. While direct experimental data is currently limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and expected spectroscopic characteristics based on the well-established chemistry of its constituent pyrimidine and aniline moieties. The diverse biological activities associated with these structural motifs suggest that the title compound and its derivatives are promising candidates for the development of new therapeutic agents. Further experimental validation of the information presented herein is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.
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